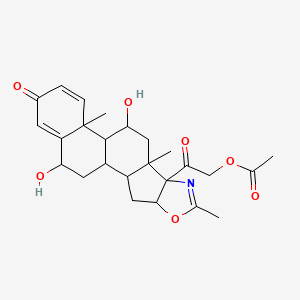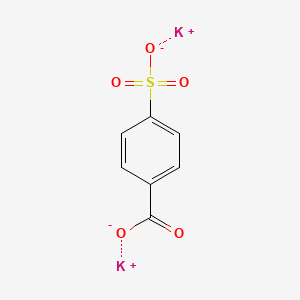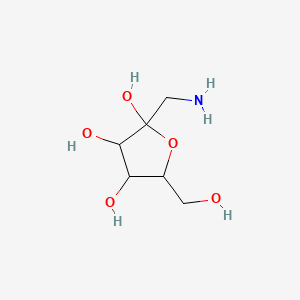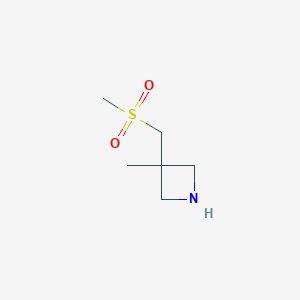
3-Methyl-3-(methylsulfonylmethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(methylsulfonylmethyl)azetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, characterized by the presence of a methyl group and a methylsulfonylmethyl group attached to the azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methylsulfonylmethyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the use of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles . These methods provide a variety of synthetic routes to produce azetidines with different functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(methylsulfonylmethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.
Substitution: The methylsulfonylmethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized azetidines.
Applications De Recherche Scientifique
3-Methyl-3-(methylsulfonylmethyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(methylsulfonylmethyl)azetidine involves its interaction with molecular targets through its functional groups. The ring strain of the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. The methylsulfonylmethyl group can interact with biological molecules, potentially affecting pathways and processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound, which lacks the methyl and methylsulfonylmethyl groups.
3-Methylazetidine: Similar structure but without the methylsulfonylmethyl group.
3-(Methylsulfonylmethyl)azetidine: Lacks the additional methyl group.
Uniqueness
3-Methyl-3-(methylsulfonylmethyl)azetidine is unique due to the presence of both the methyl and methylsulfonylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
3-methyl-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-6(3-7-4-6)5-10(2,8)9/h7H,3-5H2,1-2H3 |
Clé InChI |
FOTZHUMXRQTIDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
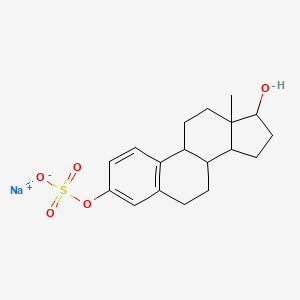
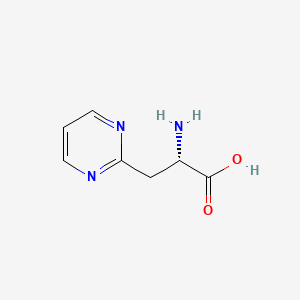
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)

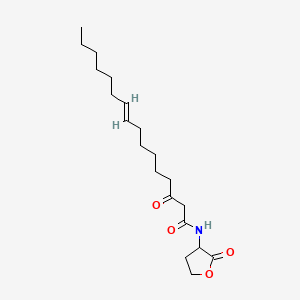
![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)




